Cas no 129578-07-0 ((+)-Goniopypyrone)

(+)-Goniopypyrone 化学的及び物理的性質
名前と識別子
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- D-gulo-Heptonic acid,3,7-anhydro-2-deoxy-7-C-phenyl-, d-lactone, (7S)-
- Goniopypyrone
- (1R,5S,7S,8R)-8,9-dihydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one (non-preferred name)
- 3,7-Anhydro-7-C-phenylgulo-heptonic acid delta-lactone
- Gulo-heptonic acid, 3,7-anhydro-7-C-phenyl-, delta-lactone
- (+)-Goniopypyrone
- 3,7-Anhydro-2-deoxy-7-C-phenyl-D-gulo-heptonic acid delta-lactone
- [ "" ]
- (1R,5S,7S,8R)-8,9-DIHYDROXY-7-PHENYL-2,6-DIOXABICYCLO[3.3.1]NONAN-3-ONE
- AKOS040736030
- D-gulo-Heptonic acid, 3,7-anhydro-2-deoxy-7-C-phenyl-, delta-lactone, (7S)-
- DTXSID901317665
- 129578-07-0
- (1S,5R,7R,8S,9R)-8,9-Dihydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one
- (1S,5R,7R,8S,9R)-7-Phenyl-8,9-dihydroxy-2,6-dioxabicyclo[3.3.1]nonane-3-one
- AKOS032948255
- (1R,5S,7S,8R)-8,9-dihydroxy-7-phenyl-2,6-dioxabicyclo(3.3.1)nonan-3-one
- DA-53674
-
- インチ: InChI=1S/C13H14O5/c14-9-6-8-10(15)13(18-9)11(16)12(17-8)7-4-2-1-3-5-7/h1-5,8,10-13,15-16H,6H2
- InChIKey: XIHDWURQMYWEBZ-UHFFFAOYSA-N
- ほほえんだ: O=C1CC2C(O)C(C(C(C3C=CC=CC=3)O2)O)O1
計算された属性
- せいみつぶんしりょう: 250.08400
- どういたいしつりょう: 250.084
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76A^2
- 疎水性パラメータ計算基準値(XlogP): -0.1
じっけんとくせい
- 色と性状: Cryst.
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 547.4±50.0 °C at 760 mmHg
- フラッシュポイント: 216.8±23.6 °C
- 屈折率: 1.607
- PSA: 75.99000
- LogP: 0.16380
- じょうきあつ: 0.0±1.5 mmHg at 25°C
(+)-Goniopypyrone セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
(+)-Goniopypyrone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G78040-5mg |
Goniopypyrone |
129578-07-0 | ,HPLC≥98% | 5mg |
¥3928.0 | 2023-09-07 | |
TRC | G003900-10mg |
(+)-Goniopypyrone |
129578-07-0 | 10mg |
$1499.00 | 2023-05-18 | ||
TRC | G003900-1mg |
(+)-Goniopypyrone |
129578-07-0 | 1mg |
$190.00 | 2023-05-18 | ||
TRC | G003900-50mg |
(+)-Goniopypyrone |
129578-07-0 | 50mg |
$ 25000.00 | 2023-09-07 |
(+)-Goniopypyrone 関連文献
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1. A convenient enantioselective synthesis of (+)-8-epi-goniofufuroneZhi-Cai Yang,Wei-shan Zhou J. Chem. Soc. Perkin Trans. 1 1994 3231
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2. Julia–Colonna asymmetric epoxidation of furyl styryl ketone as a route to intermediates to naturally-occurring styryl lactonesWei-ping Chen,Stanley M. Roberts J. Chem. Soc. Perkin Trans. 1 1999 103
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3. Index pages
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4. Contents pages
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Veejendra K. Yadav,Divya Agrawal Chem. Commun. 2007 5232
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6. Perkin 1 Abstracts: Natural Product SynthesisRobert Narquizian,Emma Guthrie J. Chem. Soc. Perkin Trans. 1 1999 12-ix
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7. Novel bioactive styryl-lactones: goniofufurone, goniopypyrone, and 8-acetylgoniotriol from Goniothalamus giganteus(annonaceae). X-Ray molecular structure of goniofufurone and of goniopypyroneXin-ping Fang,Jon E. Anderson,Ching-jer Chang,Phillip E. Fanwick,Jerry L. McLaughlin J. Chem. Soc. Perkin Trans. 1 1990 1655
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8. Index pages
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9. Stereoselective syntheses of 2,4:5,6-di-O-isopropylidene-1 -C-phenyl-D-glycero-D-ido-hexitol and 2,4:5,6-di-O-isopropylidene-1 -C-phenyl-D-glycero-D-gulo-hexitol from D-glycero-D-gulo-heptono-γ-lactone. X-Ray structure of 1 -O-acetyl-2,4:5,6-di-O-isopropylidene-1-C-phenyl-D-glycero-D-ido-hexitolTony K. M. Shing,Hon-Chung Tsui,Zhao-Hui Zhou,Thomas C. W. Mak J. Chem. Soc. Perkin Trans. 1 1992 887
(+)-Goniopypyroneに関する追加情報
Recent Advances in the Study of (+)-Goniopypyrone (CAS: 129578-07-0): A Promising Bioactive Compound
The compound (+)-Goniopypyrone (CAS: 129578-07-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on (+)-Goniopypyrone, focusing on its biosynthesis, pharmacological properties, and recent advancements in synthetic methodologies. The compound, a member of the α-pyrone family, exhibits notable bioactivity, including antimicrobial and anticancer effects, making it a promising candidate for further drug development.
Recent studies have elucidated the biosynthetic pathways of (+)-Goniopypyrone, revealing its production by marine-derived fungi such as *Goniopora* species. Researchers have identified key enzymes involved in its biosynthesis, including polyketide synthases (PKSs) and tailoring enzymes, which facilitate the formation of its characteristic α-pyrone ring. These insights have paved the way for engineered biosynthesis and heterologous expression, offering scalable production methods for this rare natural product.
Pharmacological investigations have demonstrated that (+)-Goniopypyrone exhibits potent inhibitory activity against a range of pathogenic bacteria and fungi, including methicillin-resistant *Staphylococcus aureus* (MRSA) and *Candida albicans*. Mechanistic studies suggest that its antimicrobial effects are mediated through disruption of microbial cell membranes and interference with essential metabolic pathways. Additionally, (+)-Goniopypyrone has shown promising anticancer activity in vitro, particularly against breast and lung cancer cell lines, by inducing apoptosis and inhibiting cell proliferation.
Advances in synthetic chemistry have enabled the total synthesis of (+)-Goniopypyrone, addressing the challenges posed by its complex stereochemistry. Recent synthetic routes have employed asymmetric catalysis and chiral auxiliary strategies to achieve high enantiomeric purity. These developments not only facilitate the production of (+)-Goniopypyrone for further biological testing but also provide a platform for the design of analogs with enhanced bioactivity and reduced toxicity.
In conclusion, (+)-Goniopypyrone (CAS: 129578-07-0) represents a compelling target for interdisciplinary research, combining insights from chemical biology, pharmacology, and synthetic chemistry. Its broad-spectrum bioactivity and the recent progress in its biosynthesis and synthesis underscore its potential as a lead compound for the development of novel antimicrobial and anticancer agents. Future research should focus on optimizing its pharmacological profile and exploring its mechanisms of action in greater detail.
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